molecular formula C5HBr3O2S B100735 2,4,5-Tribromo-3-thiophenecarboxylic acid CAS No. 16694-22-7

2,4,5-Tribromo-3-thiophenecarboxylic acid

Cat. No. B100735
CAS RN: 16694-22-7
M. Wt: 364.84 g/mol
InChI Key: YKTZXJNNXXBHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Tribromo-3-thiophenecarboxylic acid (TBTA) is a chemical compound that has gained significant attention in the field of chemical biology due to its ability to act as a versatile ligand for metal catalysts. TBTA is a heterocyclic compound that contains a thiophene ring and three bromine atoms attached to the aromatic ring. The compound has a molecular formula of C7H2Br3O2S and a molecular weight of 377.87 g/mol.

Mechanism of Action

2,4,5-Tribromo-3-thiophenecarboxylic acid acts as a bidentate ligand for metal catalysts, forming a stable complex with the metal center. The bromine atoms in 2,4,5-Tribromo-3-thiophenecarboxylic acid act as electron-withdrawing groups, enhancing the electron density on the thiophene ring. The electron-rich thiophene ring interacts with the metal center, facilitating the catalytic process. The complex formed between 2,4,5-Tribromo-3-thiophenecarboxylic acid and the metal center is highly stable, allowing for efficient and selective catalysis.
Biochemical and Physiological Effects:
2,4,5-Tribromo-3-thiophenecarboxylic acid does not have any known biochemical or physiological effects. The compound is used solely as a ligand for metal catalysts in chemical biology research.

Advantages and Limitations for Lab Experiments

The use of 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst for metal-catalyzed reactions has several advantages. The compound is readily available and easy to synthesize. The yield of 2,4,5-Tribromo-3-thiophenecarboxylic acid obtained through the synthesis method is high, and the purity is excellent. 2,4,5-Tribromo-3-thiophenecarboxylic acid enhances the efficiency and selectivity of metal-catalyzed reactions, allowing for the synthesis of complex organic compounds. However, one limitation of 2,4,5-Tribromo-3-thiophenecarboxylic acid is its toxicity. The compound is toxic and should be handled with care in the laboratory.

Future Directions

2,4,5-Tribromo-3-thiophenecarboxylic acid has several potential future directions in chemical biology research. One area of interest is the development of new metal-catalyzed reactions using 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst. The compound has shown promising results in the synthesis of peptides, nucleotides, and natural products. Another area of interest is the development of new ligands based on 2,4,5-Tribromo-3-thiophenecarboxylic acid for metal catalysts. The bromine atoms in 2,4,5-Tribromo-3-thiophenecarboxylic acid play a crucial role in its ability to act as a ligand for metal catalysts. The development of new ligands based on 2,4,5-Tribromo-3-thiophenecarboxylic acid could lead to the discovery of new metal-catalyzed reactions and the synthesis of complex organic compounds.

Synthesis Methods

2,4,5-Tribromo-3-thiophenecarboxylic acid can be synthesized using a simple and efficient method. The most commonly used method for synthesizing 2,4,5-Tribromo-3-thiophenecarboxylic acid is the reaction between 2,4,5-tribromothiophene and diethyl malonate in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation reaction, followed by decarboxylation to yield 2,4,5-Tribromo-3-thiophenecarboxylic acid. The yield of 2,4,5-Tribromo-3-thiophenecarboxylic acid obtained through this method is high, and the purity is also excellent.

Scientific Research Applications

2,4,5-Tribromo-3-thiophenecarboxylic acid is widely used in chemical biology research due to its ability to act as a versatile ligand for metal catalysts. The compound is used as a co-catalyst for various metal catalysts, including palladium, copper, and ruthenium. The use of 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst enhances the efficiency and selectivity of metal-catalyzed reactions. 2,4,5-Tribromo-3-thiophenecarboxylic acid is also used in the synthesis of various organic compounds, including peptides, nucleotides, and natural products.

properties

CAS RN

16694-22-7

Product Name

2,4,5-Tribromo-3-thiophenecarboxylic acid

Molecular Formula

C5HBr3O2S

Molecular Weight

364.84 g/mol

IUPAC Name

2,4,5-tribromothiophene-3-carboxylic acid

InChI

InChI=1S/C5HBr3O2S/c6-2-1(5(9)10)3(7)11-4(2)8/h(H,9,10)

InChI Key

YKTZXJNNXXBHKE-UHFFFAOYSA-N

SMILES

C1(=C(SC(=C1Br)Br)Br)C(=O)O

Canonical SMILES

C1(=C(SC(=C1Br)Br)Br)C(=O)O

synonyms

2,4,5-Tribromo-3-thiophenecarboxylic acid

Origin of Product

United States

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